molecular formula C13H14N4O2 B13499277 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione

Cat. No.: B13499277
M. Wt: 258.28 g/mol
InChI Key: UYLCMFFNTCBIBW-UHFFFAOYSA-N
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Description

3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is a compound that belongs to the class of organic compounds known as indazoles. Indazoles are characterized by a pyrazole ring fused to a benzene ring. This compound has a molecular formula of C13H14N4O2 and a molecular weight of 258.28 g/mol . Indazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the indazole ring . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines without the use of a catalyst or solvent . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for Suzuki reactions, chloroacetic anhydride for acylation reactions, and hydrazine for condensation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki reaction can yield indazole derivatives with different substituents .

Mechanism of Action

The mechanism of action of 3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, they can act as tyrosine-protein kinase inhibitors, which play a crucial role in the regulation of angiogenesis and vascular development . The specific pathways involved depend on the particular indazole derivative and its target.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

3-(6-amino-1-methylindazol-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H14N4O2/c1-17-10-6-7(14)2-3-8(10)12(16-17)9-4-5-11(18)15-13(9)19/h2-3,6,9H,4-5,14H2,1H3,(H,15,18,19)

InChI Key

UYLCMFFNTCBIBW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)N)C(=N1)C3CCC(=O)NC3=O

Origin of Product

United States

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